

An In-depth Technical Guide to 1-(4-bromophenyl)-2-phenylethanone

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Compound of Interest

Compound Name: **Benzyl 4-bromophenyl ketone**

Cat. No.: **B160708**

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Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 1-(4-bromophenyl)-2-phenylethanone, a key intermediate in various chemical syntheses.

Introduction

1-(4-bromophenyl)-2-phenylethanone, commonly known as **Benzyl 4-bromophenyl ketone** or 4-Bromodesoxybenzoin, is a diaryl ketone derivative. Its structure, featuring a bromo-substituted phenyl ring and a benzyl group, makes it a valuable precursor and building block in the synthesis of more complex molecules. This document outlines its fundamental properties, a detailed synthesis protocol, and its relevance in the fields of chemical research and pharmaceutical development.

Chemical and Physical Properties

The compound is typically a white to light yellow crystalline powder.^[1] It is soluble in organic solvents like alcohol, ether, and benzene but insoluble in water.^{[2][3]} Key identifying and physical properties are summarized in the table below.

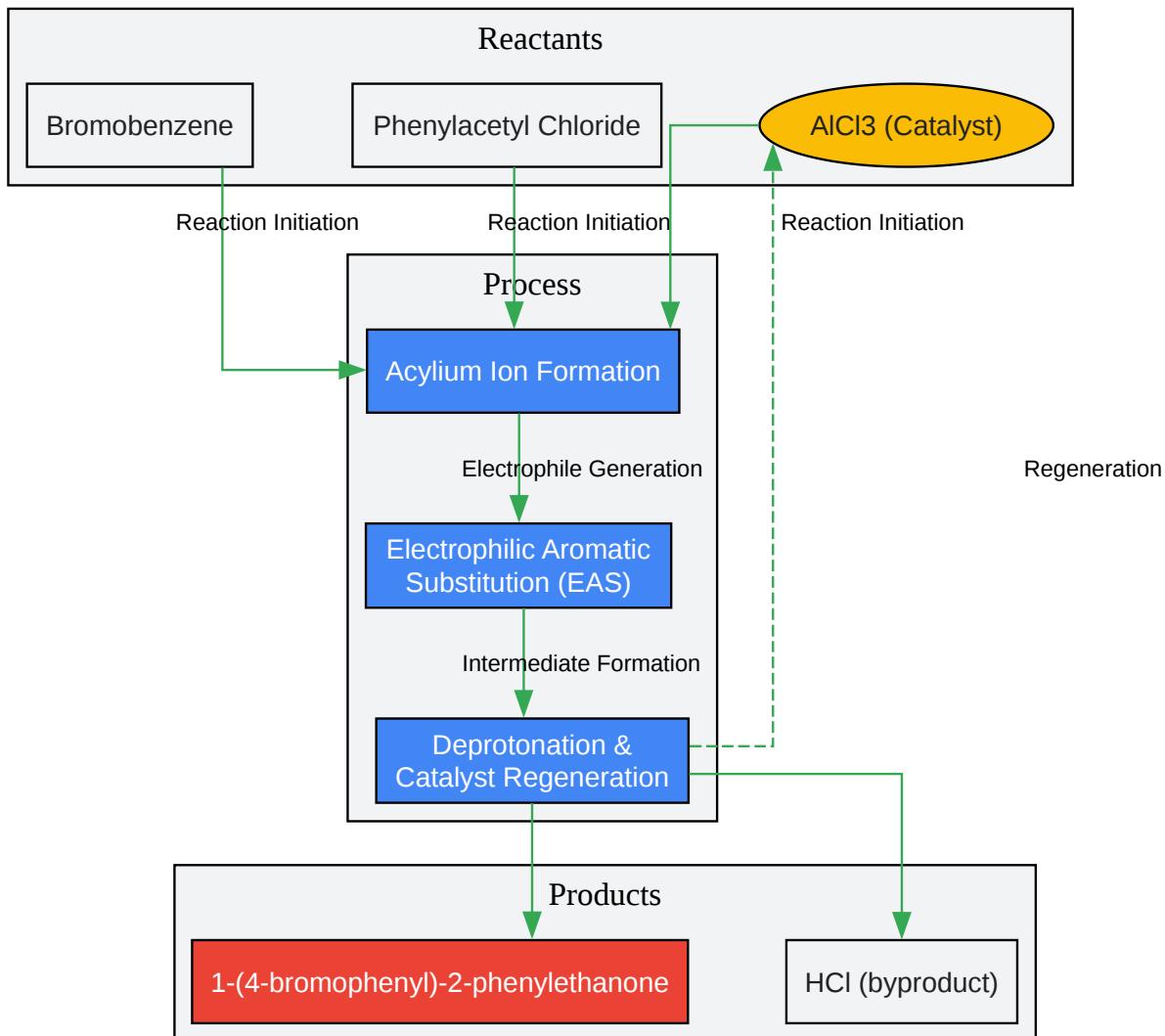
Property	Value	References
IUPAC Name	1-(4-bromophenyl)-2-phenylethanone	[1] [4]
Synonyms	Benzyl 4-bromophenyl ketone, 4-Bromodesoxybenzoin	[4]
CAS Number	2001-29-8	[1] [4]
Molecular Formula	C14H11BrO	[1] [2] [4]
Molecular Weight	275.14 g/mol	[2] [5]
Appearance	White to light yellow crystalline powder	[1]
Melting Point	110°C to 115°C	[1] [5]
SMILES	<chem>BrC1=CC=C(C=C1)C(=O)CC1=CC=CC=C1</chem>	[1] [2]
InChI Key	MOSIKPSTRPODHQ-UHFFFAOYSA-N	[1] [5]

Synthesis: Friedel-Crafts Acylation

A common and effective method for synthesizing 1-(4-bromophenyl)-2-phenylethanone is through the Friedel-Crafts acylation of bromobenzene with phenylacetyl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).

Reaction Mechanism

The synthesis proceeds via the formation of an acylium ion from the reaction of phenylacetyl chloride with aluminum chloride. This highly electrophilic acylium ion is then attacked by the electron-rich bromobenzene ring, primarily at the para position due to the ortho,para-directing effect of the bromine atom and steric hindrance at the ortho positions. Subsequent deprotonation of the resulting arenium ion rearomatizes the ring and yields the final product.

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Caption: Synthesis workflow for 1-(4-bromophenyl)-2-phenylethanone.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of 1-(4-bromophenyl)-2-phenylethanone.

Materials:

- Bromobenzene
- Phenylacetyl chloride
- Anhydrous aluminum chloride (AlCl₃)
- Dry dichloromethane (DCM) as solvent
- Hydrochloric acid (HCl), concentrated
- Sodium bicarbonate (NaHCO₃) solution, saturated
- Anhydrous magnesium sulfate (MgSO₄)
- Ice

Procedure:

- Reaction Setup: A dry 250 mL round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to absorb the evolved HCl gas.
- Initial Mixture: Anhydrous aluminum chloride (1.1 equivalents) is suspended in dry dichloromethane (50 mL) in the reaction flask and cooled to 0°C in an ice bath.
- Addition of Reactants: A solution of phenylacetyl chloride (1.0 equivalent) in dry dichloromethane (20 mL) is added dropwise to the stirred suspension of AlCl₃ over 15 minutes. Following this, bromobenzene (1.0 equivalent) dissolved in dry dichloromethane (20 mL) is added dropwise over 20 minutes, maintaining the temperature at 0°C.^[6]
- Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is then stirred for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Workup: The reaction mixture is carefully and slowly poured into a beaker containing a mixture of crushed ice (100 g) and concentrated HCl (20 mL).^[6] This is done to decompose the aluminum chloride complex.

- Extraction: The resulting mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with dichloromethane (2x30 mL).
- Washing: The combined organic layers are washed sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL) to neutralize any remaining acid, and finally with brine (50 mL).
- Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol or a hexane/ethyl acetate mixture, to yield the pure 1-(4-bromophenyl)-2-phenylethanone.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of the synthesized compound. The expected data from various spectroscopic techniques are summarized below.

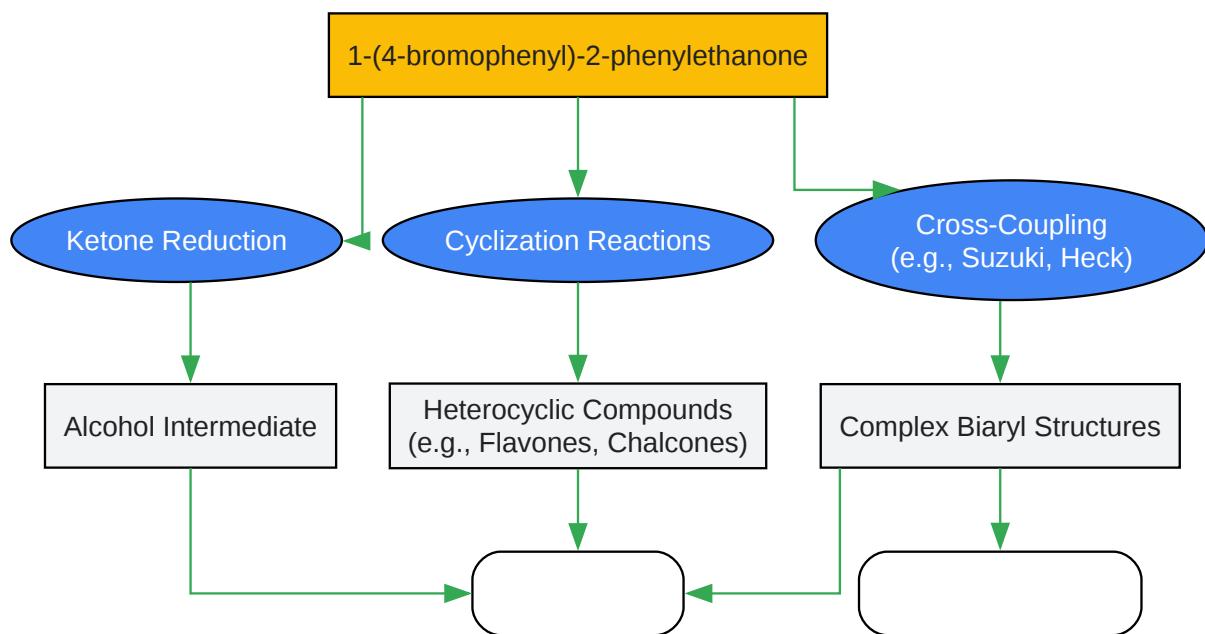
Technique	Expected Data
¹ H NMR	Signals corresponding to the aromatic protons of both the 4-bromophenyl and the phenyl rings, as well as a characteristic singlet for the methylene (-CH ₂ -) protons adjacent to the carbonyl group.
¹³ C NMR	A peak for the carbonyl carbon (C=O) typically around 195-200 ppm, along with signals for the aromatic carbons. The carbon attached to the bromine will show a characteristic chemical shift.
FT-IR	A strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm ⁻¹ . Also, characteristic peaks for C-H stretching of the aromatic rings and the C-Br stretching.
Mass Spec (EI)	The molecular ion peak (M ⁺) and peaks corresponding to the isotopic pattern of bromine (M ⁺ and M+2 in approximately 1:1 ratio). Fragmentation patterns would likely show the loss of the benzyl radical and the bromophenylacylium ion.

Applications in Research and Drug Development

1-(4-bromophenyl)-2-phenylethanone serves as a versatile intermediate in organic synthesis due to its multiple reactive sites.

- **Precursor for Active Pharmaceutical Ingredients (APIs):** The ketone functionality can be reduced to an alcohol, which can then be used in the synthesis of various drug candidates. The bromine atom provides a site for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse functional groups and the construction of complex molecular scaffolds.

- Building Block for Heterocyclic Chemistry: This ketone is a precursor for the synthesis of various heterocyclic compounds, such as chalcones, flavones, and other related structures that are known to exhibit a wide range of biological activities.
- Photochemical Applications: Benzophenone derivatives are known for their use as photosensitizers. While not a primary application for this specific molecule, its core structure is relevant to this field of study.



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Caption: Potential synthetic pathways from 1-(4-bromophenyl)-2-phenylethanone.

Conclusion

1-(4-bromophenyl)-2-phenylethanone is a fundamentally important chemical compound with well-defined properties and established synthesis routes. Its utility as a versatile building block in the creation of more complex molecules, particularly in the realm of medicinal chemistry and drug development, underscores its significance for researchers and scientists in these fields. The detailed protocols and data presented in this guide serve as a valuable resource for its synthesis and application.

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